

A Technical Guide to N3-Gly-Gly-OH (DCHA) for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N3-Gly-Gly-OH (DCHA)

Cat. No.: B12390187

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **N3-Gly-Gly-OH (DCHA)**, a key reagent in the field of click chemistry. It covers its chemical properties, core applications in bioconjugation, and generalized experimental protocols for its use.

Core Molecular Data

N3-Gly-Gly-OH (DCHA) is the dicyclohexylamine (DCHA) salt of N-(2-azidoacetyl)glycylglycine. The DCHA salt form enhances the stability and handling of the azide-containing dipeptide. Its primary utility lies in its azide functional group, which enables covalent ligation to molecules containing alkyne groups.

All quantitative and identifying data for the compound are summarized below.

Property	Value	Reference
IUPAC Name	2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine	[1]
Synonyms	N-(2-azidoacetyl)glycine DCHA salt, N3-Gly-Gly-OH DCHA	[1][2]
Molecular Formula	C16H29N5O3	[1][2][3]
Molecular Weight	339.43 g/mol	[1][3]
CAS Number	2706488-76-6	[2]
Component Compounds	2-(2-Azidoacetamido)acetic acid, Dicyclohexylamine	[1]

Principle of Application: Click Chemistry

N3-Gly-Gly-OH (DCHA) is a versatile building block for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[3][4] The azide group is the key functional moiety that participates in cycloaddition reactions with alkynes, forming a stable triazole ring. This allows for the precise and efficient conjugation of this dipeptide linker to proteins, nucleic acids, lipids, or other molecules of interest.[3]

The two primary click chemistry pathways utilizing this reagent are:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** A robust and high-yielding reaction that requires a copper(I) catalyst to join the azide with a terminal alkyne.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A catalyst-free reaction that occurs between an azide and a strained, cyclic alkyne (e.g., DBCO, BCN), making it highly suitable for applications in living systems where copper toxicity is a concern.[3]

Experimental Protocols & Methodologies

The following sections provide generalized protocols for the two main applications of **N3-Gly-Gly-OH (DCHA)**. Researchers should optimize concentrations, solvents, and reaction times for

their specific substrates.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating N3-Gly-Gly-OH to a molecule containing a terminal alkyne.

Materials:

- **N3-Gly-Gly-OH (DCHA)**
- Alkyne-modified substrate
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
- Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of **N3-Gly-Gly-OH (DCHA)** in a suitable solvent (e.g., DMSO or water).
 - Prepare a stock solution of the alkyne-modified substrate.
 - Prepare fresh stock solutions of Sodium Ascorbate (e.g., 100 mM in water) and Copper(II) Sulfate (e.g., 50 mM in water).
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-modified substrate and a molar excess (typically 1.5-3 equivalents) of N3-Gly-Gly-OH.

- Add the solvent to achieve the desired final concentration.
- Add the copper-stabilizing ligand (e.g., TBTA) if required.
- Initiation of Reaction:
 - Add the Sodium Ascorbate solution to the reaction mixture, followed immediately by the Copper(II) Sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
 - The final concentrations are typically in the range of 1-10 mM for the substrates, 1 mM for Sodium Ascorbate, and 0.1-0.5 mM for CuSO₄.
- Incubation and Monitoring:
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
 - Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
- Purification:
 - Upon completion, the conjugated product can be purified from excess reagents and catalyst using standard techniques like HPLC, size-exclusion chromatography, or dialysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for biocompatible conjugation where a copper catalyst must be avoided.

Materials:

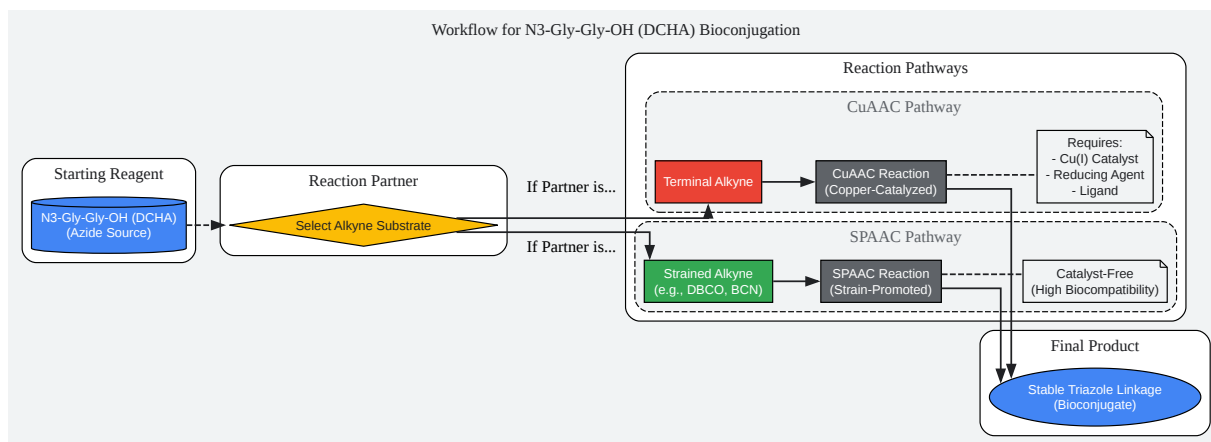
- **N3-Gly-Gly-OH (DCHA)**
- Substrate modified with a strained alkyne (e.g., DBCO, BCN)
- Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Methodology:

- Preparation of Reagents:
 - Dissolve the **N3-Gly-Gly-OH (DCHA)** in the reaction buffer (e.g., PBS).
 - Dissolve the strained alkyne-modified substrate in a compatible solvent or directly in the reaction buffer.
- Reaction Setup:
 - In a reaction vessel, combine the strained alkyne-modified substrate with a molar excess (typically 2-10 equivalents) of N3-Gly-Gly-OH.
- Incubation and Monitoring:
 - Allow the reaction to proceed at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC, ranging from 4 to 24 hours.
 - Gently mix the solution during incubation.
 - Monitor the reaction progress via LC-MS, SDS-PAGE (for proteins), or another suitable method.
- Purification:
 - As this reaction is catalyst-free, purification is often simpler. Unreacted azide reagent can be removed by dialysis, spin filtration, or chromatography as needed.

Workflow Visualization

The decision to use either the CuAAC or SPAAC pathway depends primarily on the nature of the alkyne-containing reaction partner and the biological constraints of the experiment. The following diagram illustrates this selection workflow.



[Click to download full resolution via product page](#)

Caption: Decision workflow for bioconjugation using **N3-Gly-Gly-OH (DCHA)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-azidoacetyl)glycine DCHA salt | C₁₆H₂₉N₅O₃ | CID 163333309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [A Technical Guide to N3-Gly-Gly-OH (DCHA) for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390187#n3-gly-gly-oh-dcha-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com